molecular formula C24H20O8 B12183855 methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate

methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate

Cat. No.: B12183855
M. Wt: 436.4 g/mol
InChI Key: NVACJIKHPZSPRQ-UHFFFAOYSA-N
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Description

Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate is a complex organic compound characterized by its bichromen structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate chromen derivatives followed by esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate is unique due to its specific bichromen structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate is a complex organic compound belonging to the coumarin family. Its structure features a methoxy group and a dioxo-bichromene moiety, which endows it with significant biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C24H20O8
Molecular Weight: 432.42 g/mol
IUPAC Name: this compound

The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic additions and hydrolysis due to its functional groups.

Biological Activities

This compound exhibits several biological activities that are noteworthy:

  • Antioxidant Activity : Preliminary studies indicate that the compound has strong antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Like many coumarins, this compound may exhibit anti-inflammatory properties by inhibiting inflammatory mediators.
  • Cytotoxicity Against Cancer Cells : Initial findings suggest that this compound may possess cytotoxic effects against various cancer cell lines. Further research is necessary to determine its efficacy and mechanism of action in cancer therapy.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
  • Cell Signaling Modulation : It could influence cellular signaling mechanisms that regulate cell growth and apoptosis.

Study on Anticancer Activity

A study conducted on the cytotoxic effects of this compound showed promising results against several cancer cell lines. The compound was tested for its ability to induce apoptosis in HL-60 human promyelocytic leukemia cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .

Antioxidant Activity Assessment

In another study focusing on the antioxidant capacity of various coumarin derivatives, this compound exhibited superior free radical scavenging activity compared to other compounds in its class. This suggests its potential application in formulations aimed at reducing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
8-MethoxycoumarinContains a methoxy group and a coumarin coreKnown for its fluorescence properties
Ethyl 7-hydroxycoumarinHydroxy substitution on the coumarin ringExhibits strong antibacterial activity
6-MethylcoumarinMethyl substitution at position sixUsed as a flavoring agent in food industries

This compound stands out due to its unique dioxo-bichromene structure that enhances its potential biological activities compared to simpler coumarins.

Properties

Molecular Formula

C24H20O8

Molecular Weight

436.4 g/mol

IUPAC Name

methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C24H20O8/c1-12-18(30-13(2)23(26)29-4)9-8-15-16(11-20(25)31-21(12)15)17-10-14-6-5-7-19(28-3)22(14)32-24(17)27/h5-11,13H,1-4H3

InChI Key

NVACJIKHPZSPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OC(C)C(=O)OC

Origin of Product

United States

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